molecular formula C10H13BrClN B2597904 (s)-2-(2-Bromophenyl)pyrrolidine hydrochloride CAS No. 1224945-39-4

(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride

Cat. No. B2597904
CAS RN: 1224945-39-4
M. Wt: 262.58
InChI Key: IWYBONFNXVFTFX-PPHPATTJSA-N
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Description

“(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number 1224945-39-4 . It has a molecular weight of 262.58 and its linear formula is C10H13BrClN . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound is typically shipped at normal temperatures .

Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

The study by Balderson et al. (2007) on enaminones, including compounds structurally related to "(s)-2-(2-Bromophenyl)pyrrolidine hydrochloride," highlights the importance of hydrogen-bonding patterns in determining the crystal structures of these compounds. The interactions play a crucial role in the stability and assembly of the molecules in the crystal lattice (Balderson, Fernandes, Michael, & Perry, 2007).

Luminescent Properties and Catalytic Applications

Xu et al. (2014) synthesized cyclopalladated and cyclometalated complexes based on bromophenylpyridine, showing luminescent properties and catalytic applications in coupling reactions. These findings demonstrate the potential of bromophenyl-based compounds in developing new materials and catalysts for organic synthesis (Xu, Li, Xiao, Wang, Tang, Ji, Hao, & Song, 2014).

Cholinesterase Inhibitors

Pizova et al. (2017) explored the use of proline-based carbamates, including derivatives of bromophenylpyrrolidine, as cholinesterase inhibitors. These compounds show promise in the treatment of neurodegenerative diseases by inhibiting enzymes that break down neurotransmitters (Pizova, Havelkova, Štěpánková, Bąk, Kauerová, Kozik, Oravec, Imramovský, Kollar, Bobál, & Jampílek, 2017).

Antithrombin Activity

Ayan et al. (2013) achieved asymmetric synthesis of enantiomerically pure pyrrolidine derivatives, demonstrating potential antithrombin activity. This research underscores the importance of such compounds in developing anticoagulant therapies (Ayan, Dogan, Ivantcova, Datsuk, Shulga, Chupakhin, Zabolotnev, & Kudryavtsev, 2013).

Antioxidant and Anticholinergic Activities

Rezai et al. (2018) synthesized bromophenol derivatives, including those with pyrrolidine structures, and evaluated their antioxidant and anticholinergic activities. Such compounds could be valuable in pharmaceutical applications due to their biological activities (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements are P261 and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, then continuing rinsing, respectively.

Mechanism of Action

: Giacomazzo, G. E., Palladino, P., Gellini, C., Salerno, G., Baldoneschi, V., Feis, A., Scarano, S., Minunni, M., & Richichi, B. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(53), 31005–31013. DOI: 10.1039/C9RA07608E

properties

IUPAC Name

(2S)-2-(2-bromophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYBONFNXVFTFX-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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